3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Brand Name: Vulcanchem
CAS No.: 899910-90-8
VCID: VC8313706
InChI: InChI=1S/C21H18BrClN2OS/c22-16-8-4-14(5-9-16)18-20(27)25(21(24-18)12-2-1-3-13-21)19(26)15-6-10-17(23)11-7-15/h4-11H,1-3,12-13H2
SMILES: C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br
Molecular Formula: C21H18BrClN2OS
Molecular Weight: 461.8 g/mol

3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

CAS No.: 899910-90-8

Cat. No.: VC8313706

Molecular Formula: C21H18BrClN2OS

Molecular Weight: 461.8 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione - 899910-90-8

Specification

CAS No. 899910-90-8
Molecular Formula C21H18BrClN2OS
Molecular Weight 461.8 g/mol
IUPAC Name [2-(4-bromophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-chlorophenyl)methanone
Standard InChI InChI=1S/C21H18BrClN2OS/c22-16-8-4-14(5-9-16)18-20(27)25(21(24-18)12-2-1-3-13-21)19(26)15-6-10-17(23)11-7-15/h4-11H,1-3,12-13H2
Standard InChI Key AMKFYUXQAZMNEL-UHFFFAOYSA-N
SMILES C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br
Canonical SMILES C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure features a spirocyclic system where two rings share a single atom—a nitrogen in this case—creating a rigid three-dimensional framework. The molecular formula C21H18BrClN2OS (molecular weight: 461.8 g/mol) includes:

  • A 4-bromophenyl group at position 3, contributing halogen-mediated electronic effects.

  • A 4-chlorobenzoyl moiety at position 1, introducing electrophilic character.

  • A thione group at position 2, enabling potential redox activity .

The spirocyclic core (1,4-diazaspiro[4.5]dec-3-ene) imposes conformational constraints, which may enhance binding specificity in biological systems or stabilize intermediates in synthetic pathways .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number899910-90-8
Molecular FormulaC21H18BrClN2OS
Molecular Weight461.8 g/mol
IUPAC Name[2-(4-bromophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-chlorophenyl)methanone
SMILESC1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br

Synthesis and Structural Analogues

Structural Analogues

A closely related analogue, 3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione (CAS 899910-94-2), differs by an additional methylene group in the spiro ring (C22H20BrClN2OS, MW: 475.8 g/mol) . This minor structural variation alters ring strain and electronic distribution, potentially influencing reactivity and bioactivity.

Challenges and Future Directions

Knowledge Gaps

  • Mechanistic studies: The compound’s reactivity under varying conditions (pH, temperature) remains unexplored.

  • Biological profiling: Toxicity, pharmacokinetics, and target engagement studies are needed to evaluate therapeutic potential.

Recommended Studies

  • Radical cyclization optimization: Adapt methods from to improve synthetic yield.

  • Structure-activity relationship (SAR) analysis: Compare bioactivity with analogues like 899910-94-2 .

  • Computational modeling: Predict binding modes using density functional theory (DFT) or molecular docking.

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